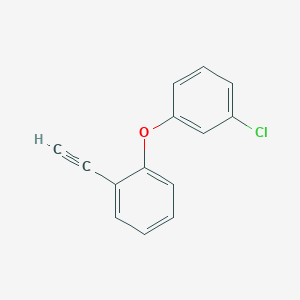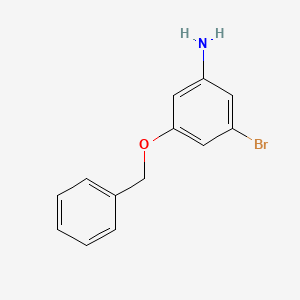
4'-Chloro-4-hydroxybiphenyl-2-carbaldehyde
Descripción general
Descripción
4’-Chloro-4-hydroxybiphenyl-2-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chloro group, a hydroxy group, and an aldehyde group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-4-hydroxybiphenyl-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with biphenyl, which undergoes chlorination to introduce the chloro group.
Hydroxylation: The chlorinated biphenyl is then subjected to hydroxylation to introduce the hydroxy group.
Formylation: Finally, the compound undergoes formylation to introduce the aldehyde group at the desired position.
Industrial Production Methods: Industrial production of 4’-Chloro-4-hydroxybiphenyl-2-carbaldehyde may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4’-Chloro-4-hydroxybiphenyl-2-carboxylic acid.
Reduction: Formation of 4’-Chloro-4-hydroxybiphenyl-2-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-Chloro-4-hydroxybiphenyl-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-4-hydroxybiphenyl-2-carbaldehyde involves its interaction with various molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The chloro group can also participate in halogen bonding, affecting the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
4’-Chloro-4-hydroxybiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Hydroxybiphenyl-2-carbaldehyde: Lacks the chloro group, affecting its substitution reactions.
4’-Chloro-4-methoxybiphenyl-2-carbaldehyde: Contains a methoxy group instead of a hydroxy group, altering its chemical properties.
Uniqueness: 4’-Chloro-4-hydroxybiphenyl-2-carbaldehyde is unique due to the combination of chloro, hydroxy, and aldehyde groups on the biphenyl structure
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-3-1-9(2-4-11)13-6-5-12(16)7-10(13)8-15/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEUSEOUHJVKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclobutanecarboxylic acid](/img/structure/B8168539.png)













